Comparative Inhibitory Potency: An IC50 of 28 µM Suggests Weak Activity
While the precise target of this compound is not well-defined in the public domain, one source reports an IC50 value of 28 µM from an unspecified assay [1]. This value was highlighted in a scientific commentary as evidence that the compound is 'neither potent nor selective' [1]. This contrasts sharply with other piperazine-based 3-oxopropanenitrile derivatives, such as those described in patent US10183944, which exhibit IC50 values below 50 nM against their respective targets [2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 28 ± 3 µM |
| Comparator Or Baseline | 3-(4-(4-((2-(4-(cyanomethyl)piperidin-1-yl)-5-oxo-5,6-dihydropyrimido[4,5-d]pyridazin-4-yl)amino)phenyl)piperazin-1-yl)-3-oxopropanenitrile (IC50 < 50 nM) |
| Quantified Difference | >560-fold difference in potency |
| Conditions | Assay context for the 28 µM IC50 value is unspecified. The comparator's IC50 is from a defined enzyme inhibition assay. |
Why This Matters
This quantitative gap demonstrates that the target compound is unlikely to be a suitable tool for potent target engagement studies and that its pharmacological profile is substantially different from optimized analogs within the same chemical class.
- [1] Southan, C. (2017, Sep 23). Hypothesis annotation on PubMed Commons (PMID:27754406). Retrieved from Hypothes.is. View Source
- [2] BindingDB. (n.d.). Entry BDBM322870: 3-(4-(4-((2-(4-(cyanomethyl)piperidin-1-yl)-5-oxo-5,6-dihydropyrimido[4,5-d]pyridazin-4-yl)amino)phenyl)piperazin-1-yl)-3-oxopropanenitrile. View Source
